Methyl 2-(6-bromo-2-methoxynaphthyl)acetate
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Overview
Description
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, featuring a bromine atom and a methoxy group on the naphthalene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate typically involves the bromination of 2-methoxynaphthalene followed by esterification. The bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-2-methoxynaphthalene is then reacted with methyl chloroacetate in the presence of a base like sodium hydride to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The process may also involve purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Coupling: Palladium catalysts with boronic acids in the presence of a base.
Major Products
Substitution: Products include 6-azido-2-methoxynaphthalene and 6-thio-2-methoxynaphthalene derivatives.
Reduction: The major product is 2-(6-bromo-2-methoxynaphthyl)methanol.
Oxidation: The major product is 2-(6-bromo-2-methoxynaphthyl)acetic acid.
Coupling: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-2-methoxynaphthyl)acetate depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-2-methoxynaphthyl)acetate
- Methyl 2-(6-fluoro-2-methoxynaphthyl)acetate
- Methyl 2-(6-iodo-2-methoxynaphthyl)acetate
Uniqueness
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is unique due to the presence of the bromine atom, which makes it more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs. The methoxy group also provides electron-donating effects, influencing the reactivity and stability of the compound.
Biological Activity
Methyl 2-(6-bromo-2-methoxynaphthyl)acetate is a compound belonging to the class of naphthalene derivatives, which has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured format.
- Molecular Formula : C₁₂H₁₁BrO₂
- Molecular Weight : 267.12 g/mol
- Structure : The compound features a naphthalene moiety substituted with a bromine atom and a methoxy group, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Studies have demonstrated that naphthalene derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
- Example Study : A study conducted on the antibacterial activity of naphthalene derivatives reported that compounds similar to this compound inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antioxidant Properties
Antioxidants play a crucial role in mitigating oxidative stress in biological systems. Preliminary studies suggest that this compound may possess antioxidant properties.
- Mechanism : The antioxidant activity is likely attributed to the presence of the methoxy group, which can donate electrons and neutralize free radicals .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research indicates that certain naphthalene derivatives exhibit anti-inflammatory effects, potentially extending to this compound.
- Case Study : A related compound was shown to reduce inflammatory markers in vitro, suggesting that similar mechanisms could be present in this compound .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Antioxidant | Free radical scavenging potential | |
Anti-inflammatory | Reduced inflammatory markers |
Research Findings
-
Antimicrobial Efficacy :
- In vitro tests revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
-
Antioxidant Mechanism :
- The compound's ability to scavenge DPPH radicals was assessed, showing a dose-dependent response indicative of its potential as an antioxidant agent.
-
Inflammatory Response Modulation :
- In cellular models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha), highlighting its therapeutic potential in inflammatory conditions.
Properties
IUPAC Name |
methyl 2-(6-bromo-2-methoxynaphthalen-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-6-3-9-7-10(15)4-5-11(9)12(13)8-14(16)18-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJJGYUWRQZLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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